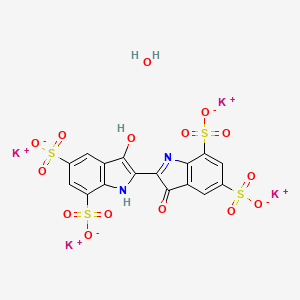
Indigotetrasulfonic acid tetrapotassium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indigotetrasulfonic acid tetrapotassium salt hydrate is a chemical compound with the molecular formula C16H6K4N2O14S4·xH2O. It is known for its vibrant color, ranging from red to dark blue to black, and is commonly used as a dye. The compound is sensitive to light and should be stored in a cool, dark place to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indigotetrasulfonic acid tetrapotassium salt hydrate typically involves the sulfonation of indigo. This process introduces sulfonic acid groups into the indigo molecule, making it more soluble in water. The reaction is carried out under controlled conditions, often using sulfuric acid as the sulfonating agent. The resulting sulfonated indigo is then neutralized with potassium hydroxide to form the tetrapotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often dried and crystallized to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Indigotetrasulfonic acid tetrapotassium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and solubility.
Reduction: Reduction reactions can convert the compound back to its original indigo form.
Substitution: The sulfonic acid groups can participate in substitution reactions, where other functional groups replace the sulfonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various nucleophiles can be used to replace the sulfonic acid groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different sulfonated indigo derivatives, while reduction typically yields the original indigo compound .
Wissenschaftliche Forschungsanwendungen
Indigotetrasulfonic acid tetrapotassium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining biological samples, allowing for better visualization under a microscope.
Medicine: Research is ongoing into its potential use in medical diagnostics and treatments.
Wirkmechanismus
The mechanism by which indigotetrasulfonic acid tetrapotassium salt hydrate exerts its effects is primarily through its interaction with light and other molecules. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate and bind to various substrates. This binding can result in color changes, making it useful as a dye and indicator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indigo: The parent compound of indigotetrasulfonic acid tetrapotassium salt hydrate, used primarily as a dye.
Indigosulfonic acid: A similar compound with fewer sulfonic acid groups, resulting in different solubility and reactivity.
Indigotetrasulfonic acid sodium salt: Another derivative with sodium instead of potassium, affecting its solubility and interaction with substrates.
Uniqueness
This compound is unique due to its high solubility in water and its ability to form stable hydrates. These properties make it particularly useful in applications where water solubility and stability are crucial .
Eigenschaften
Molekularformel |
C16H8K4N2O15S4 |
|---|---|
Molekulargewicht |
752.9 g/mol |
IUPAC-Name |
tetrapotassium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate;hydrate |
InChI |
InChI=1S/C16H10N2O14S4.4K.H2O/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;;1H2/q;4*+1;/p-4 |
InChI-Schlüssel |
YYGUTIMGXNMDBC-UHFFFAOYSA-J |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


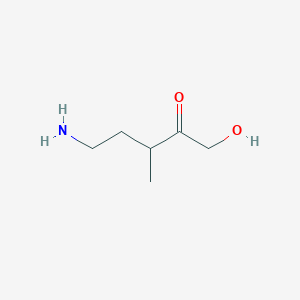
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
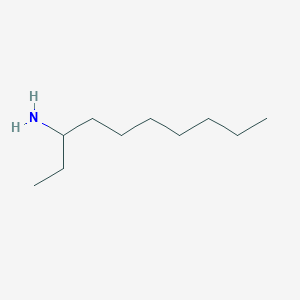
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
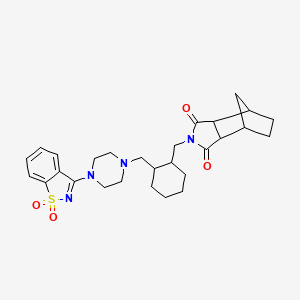
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)
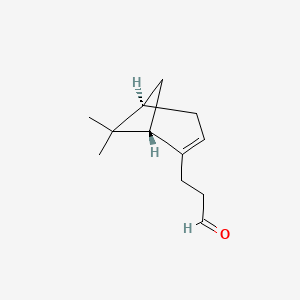
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
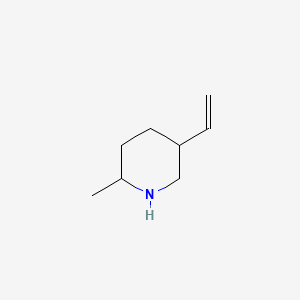
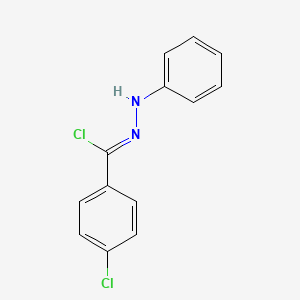
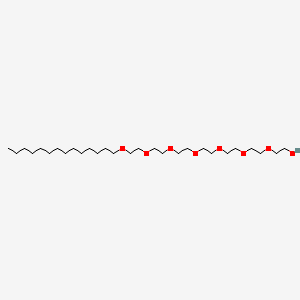
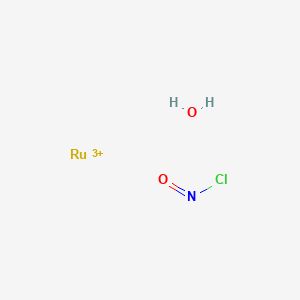
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
